molecular formula C10H8N4O4 B11088023 [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B11088023
M. Wt: 248.19 g/mol
InChI Key: AJIAJWKMELTKBY-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid: is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzodioxole ring followed by the introduction of the tetrazole ring and finally the acetic acid group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency. The choice of reagents and conditions is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and tetrazole rings can participate in various binding interactions, influencing the activity of these targets. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid: can be compared with other compounds that have similar structural features, such as:

The uniqueness of This compound lies in its combination of the benzodioxole and tetrazole rings with an acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C10H8N4O4/c15-9(16)4-14-12-10(11-13-14)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,15,16)

InChI Key

AJIAJWKMELTKBY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)O

Origin of Product

United States

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